2-(2,4-Dichlorophenyl)oxirane-2-carboxamide
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Overview
Description
2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.06 g/mol . It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,4-dichlorophenylacetic acid with an appropriate epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction proceeds through the formation of an epoxide intermediate, which is subsequently converted to the desired carboxamide by reacting with ammonia or an amine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted oxirane products.
Scientific Research Applications
2-(2,4-Dichlorophenyl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes . This reactivity underlies its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)oxirane: A closely related compound with similar structural features but lacking the carboxamide group.
2-(2,4-Dichlorophenyl)-2-butyl-oxirane: Another similar compound with a butyl group instead of the carboxamide group.
Uniqueness
2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
23474-44-4 |
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Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-1-2-6(7(11)3-5)9(4-14-9)8(12)13/h1-3H,4H2,(H2,12,13) |
InChI Key |
BSUVNHZVLSEXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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